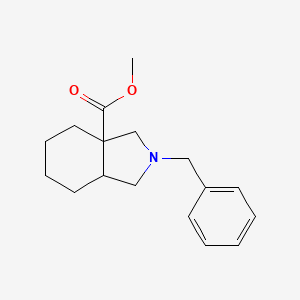

methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate

Description

Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate (CAS: 6048-83-5) is a bicyclic organic compound featuring an octahydro-isoindole core substituted with a benzyl group at position 2 and a methyl ester at position 3a. Its molecular formula is C₁₇H₂₃NO₂, with a molecular weight of 273.37 g/mol . Key physical properties include a density of 1.127 g/cm³, a boiling point of 355.4°C, and a flash point of 117.6°C .

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

methyl 2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-20-16(19)17-10-6-5-9-15(17)12-18(13-17)11-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3 |

InChI Key |

TVKMXGXFDFYPHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C12CCCCC1CN(C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence inflammatory pathways and pain signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Property Analysis

The following table summarizes critical differences between methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₇H₂₃NO₂ | 273.37 | 355.4 | Bicyclic isoindole, benzyl, methyl ester |

| Methyl 1-methyl-β-carboline-3-carboxylate | C₁₄H₁₄N₂O₂ | 242.28 | >200 (mp) | β-carboline core, methyl ester |

| Methyl salicylate | C₈H₈O₃ | 152.15 | 222 | Aromatic ester, hydroxyl group |

| 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole | C₂₅H₂₅N₃OS | 415.55 | N/A | Isoindole-sulfanyl-quinazolinone hybrid |

Key Observations:

Molecular Weight and Boiling Points :

- The target compound’s higher molecular weight (273.37 g/mol) and boiling point (355.4°C) compared to methyl salicylate (152.15 g/mol, 222°C) highlight the impact of the bicyclic isoindole core and benzyl group on van der Waals interactions and thermal stability .

- Methyl 1-methyl-β-carboline-3-carboxylate exhibits a melting point >200°C, suggesting stronger intermolecular forces (e.g., hydrogen bonding via the β-carboline nitrogen) compared to the isoindole derivative, which lacks such groups .

Structural Features and Reactivity: The β-carboline core in methyl 1-methyl-β-carboline-3-carboxylate introduces aromaticity and planar rigidity, contrasting with the non-aromatic, puckered isoindole system. This difference may influence photophysical properties and binding interactions in medicinal chemistry contexts . The sulfanyl group in the quinazolinone-isoindole hybrid () could enhance nucleophilicity and metal coordination compared to the benzyl-substituted isoindole, though specific reactivity data are unavailable .

Conformational Analysis: Role of Ring Puckering

The octahydro-isoindole core adopts a puckered conformation, which can be quantified using Cremer-Pople parameters to describe out-of-plane displacements . For comparison:

- Decalin (decahydronaphthalene) : A simpler bicyclic system with two chair-conformed cyclohexane rings, leading to high thermal stability.

- Target Compound : The isoindole’s nitrogen atom introduces asymmetry, likely resulting in a distorted boat or twist-boat conformation, affecting steric interactions with the benzyl substituent .

Biological Activity

Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate is an organic compound notable for its structural features and its role as an intermediate in pharmaceutical synthesis. While it does not exhibit direct biological activity, its significance lies in its application in the synthesis of biologically active compounds, particularly Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used in treating hypertension.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉NO₂

- CAS Number : 885958-35-0

- Structural Features : The compound features a fused isoindole structure with a chiral center at the 3a position, which is crucial for its synthetic applications.

Though this compound itself lacks direct biological effects, it plays a pivotal role in the synthesis of Trandolapril. The mechanism of action of Trandolapril involves:

- Inhibition of ACE : This leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure.

- Neurotransmitter Modulation : The compound's derivatives may influence neurotransmitter pathways involving dopamine and serotonin, which are critical for mood regulation and cognitive functions.

Biological Activity Overview

| Activity | Description |

|---|---|

| Direct Activity | None reported for this compound |

| Indirect Activity | Acts as an intermediate for Trandolapril, impacting cardiovascular health |

| Mechanism of Action | ACE inhibition via Trandolapril synthesis |

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

- Cycloaddition Reactions : Utilizing azomethyne ylides to form bicyclic structures.

- Multicomponent Reactions : These reactions often yield spirooxindoles that exhibit intriguing biological activities .

Case Study 1: Synthesis of Trandolapril

Research indicates that this compound serves as a key intermediate in the synthesis of Trandolapril. In clinical studies, Trandolapril has demonstrated significant efficacy in lowering blood pressure and improving cardiovascular outcomes.

Case Study 2: Interaction Studies

Interaction studies involving derivatives of this compound suggest potential interactions with various biological receptors. Preliminary investigations indicate that these compounds may have notable interactions worth exploring further in medicinal chemistry.

Q & A

Q. What are the recommended synthetic pathways for methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate, and how do reaction conditions influence yield and stereochemistry?

Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing side products?

- Methodological Answer : Employ a factorial design of experiments (DoE) to evaluate interactions between variables such as temperature, catalyst type, and substrate concentration. For instance, a 2³ factorial design (8 experiments) can identify critical parameters. Use high-throughput screening (HTS) with microreactors to rapidly test conditions. Computational tools like density functional theory (DFT) can predict transition states and guide catalyst selection. Post-reaction analysis via HPLC or GC-MS is essential to quantify impurities like over-reduced byproducts or epimerized derivatives .

Advanced Research Questions

Q. What computational strategies are effective for resolving stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Combine quantum mechanical (QM) calculations (e.g., B3LYP/6-31G*) with molecular dynamics (MD) simulations to model conformational equilibria. Compare computed NMR chemical shifts (via GIAO method) and optical rotation values with experimental data to assign absolute configurations. For conflicting results, use X-ray crystallography or vibrational circular dichroism (VCD) to validate stereochemistry. Software suites like Gaussian or ORCA are recommended for QM workflows .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing contradictions, such as:

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffer), concentration ranges, or cell lines.

- Sample Purity : Verify purity (>95% via HPLC) and confirm the absence of stereochemical impurities (e.g., cis/trans isomers).

- Target Selectivity : Use CRISPR-edited cell lines or competitive binding assays to rule off-target effects.

Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What methodologies are recommended for assessing the compound’s metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- In Vitro : Use liver microsomes (human or rodent) with LC-MS/MS to quantify metabolic half-life (t₁/₂). Monitor cytochrome P450 inhibition via fluorogenic substrates.

- In Vivo : Administer the compound to zebrafish embryos (OECD TG 236) for acute toxicity screening. For chronic effects, employ a 28-day rat study with histopathology and serum biomarker analysis.

- Computational : Apply ADMET predictors (e.g., SwissADME or ProTox-II) to flag potential liabilities like hepatotoxicity .

Q. What advanced characterization techniques are critical for elucidating polymorphic forms of this compound?

- Methodological Answer : Use synchrotron-based X-ray powder diffraction (XRPD) to detect crystalline phases. Pair with differential scanning calorimetry (DSC) to identify melting points and phase transitions. For amorphous forms, employ solid-state NMR (¹³C CP/MAS) to analyze molecular mobility. Computational crystal structure prediction (CSP) tools like Mercury or Materials Studio can guide polymorph screening .

Methodological Resources for Contested Data

- Experimental Design : Adopt ICReDD’s feedback loop integrating computational predictions, HTS, and iterative experimental refinement to resolve conflicting data .

- Safety Protocols : Follow OSHA-compliant guidelines for handling reactive intermediates (e.g., benzyl halides) using gloveboxes and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.